molecular formula C15H14Br2 B102009 Bis(4-bromomethylphenyl)methane CAS No. 16980-01-1

Bis(4-bromomethylphenyl)methane

Cat. No. B102009
CAS RN: 16980-01-1
M. Wt: 354.08 g/mol
InChI Key: LHVCMBBFMLZYJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bisphenylmethane derivatives involves various strategies. For instance, bis(4-methylphenylsulfonimidoyl)methane is synthesized through two different routes, either leading to a racemic mixture or an enantiomerically pure compound . Similarly, bis(2,5-dimethoxy-4-methylphenyl)methane is obtained as a minor product from the reaction of toluhydroquinone dimethyl ether with N-(hydroxymethyl)trifluoroacetamide . These methods could potentially be adapted for the synthesis of bis(4-bromomethylphenyl)methane by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using X-ray diffraction. For example, the crystal structure of bis(m-bromobenzoyl)methane shows that the molecule is nearly planar and features an intramolecular hydrogen bond . Similarly, the molecular structure of bis(2,5-dimethoxy-4-methylphenyl)methane reveals a dihedral angle between the phenyl rings and specific bond angles around the bridging methylene group . These structural insights provide a basis for understanding the geometry and electronic distribution in bis(4-bromomethylphenyl)methane.

Chemical Reactions Analysis

The related bisphenylmethane compounds participate in various chemical reactions. For instance, bis(2-diphenylphosphinoxynaphthalen-1-yl)methane reacts with transition metals to form chelate complexes . These reactions are crucial for the development of catalysts used in processes like Suzuki cross-coupling and hydrogenation of olefins . The reactivity of bis(4-bromomethylphenyl)methane in similar contexts could be inferred, suggesting its potential utility in forming metal complexes and catalyzing organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bisphenylmethane derivatives are influenced by their molecular structure. For example, the presence of substituents such as methoxy groups can affect the conformation and electronic properties of the molecules . The intermolecular and intramolecular interactions, such as hydrogen bonding and halogen bonding, play a significant role in the stability and reactivity of these compounds . These properties are essential for understanding the behavior of bis(4-bromomethylphenyl)methane in various environments and its potential applications in material science and organic synthesis.

Scientific Research Applications

Chemical Properties and Availability

Bis(4-bromomethylphenyl)methane is a chemical compound with the molecular formula C15H14Br2 and a molecular weight of 354.08 g/mol. Its CAS number is 16980-01-1. It is categorized as a heterocyclic organic compound and is available for research purposes. This compound is not associated with any hazardous surcharge or special packaging charge​​​​.

Use in Scientific Research

Bis(4-bromomethylphenyl)methane is utilized in various scientific research applications, particularly in the field of chemistry. As a fine chemical, it serves as an essential component in a wide range of chemical reactions and processes. Its role as a building block in chemical synthesis is significant, particularly in the development of new compounds and materials.

In the realm of drug discovery and development, this compound is often used in the synthesis of potential pharmaceuticals. It plays a critical role in the early stages of drug development, where researchers explore various chemical structures and their biological interactions.

Moreover, Bis(4-bromomethylphenyl)methane finds applications in material science and nanotechnology. It is used in the synthesis of advanced materials, including those with unique optical, electronic, or mechanical properties. Its role in the development of nanomaterials and optoelectronic materials is of particular interest to researchers in these fields.

Availability for Research

Bis(4-bromomethylphenyl)methane is readily available for purchase from scientific suppliers for use in research laboratories. It is provided in various quantities to meet the diverse needs of the scientific community. Researchers can inquire about specific academic pricing or bulk orders, depending on the scale of their experiments or projects​​​​.

properties

IUPAC Name

1-(bromomethyl)-4-[[4-(bromomethyl)phenyl]methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Br2/c16-10-14-5-1-12(2-6-14)9-13-3-7-15(11-17)8-4-13/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVCMBBFMLZYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497521
Record name 1,1'-Methylenebis[4-(bromomethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-bromomethylphenyl)methane

CAS RN

16980-01-1
Record name 1,1'-Methylenebis[4-(bromomethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RL Halterman, X Pan, DE Martyn… - The Journal of …, 2007 - ACS Publications
The conformational interconversions of four [2]catenanes (1−4) containing a dibenzo-34-crown-10 ether (BPP34C10) interlocked with rings containing two 4,4‘-dipyridiniums tethered by …
Number of citations: 11 pubs.acs.org
M Bhol, B Shankar, M Sathiyendiran - Dalton Transactions, 2018 - pubs.rsc.org
Neutral ditopic flexible N-donor ligands (Ln = bis(4-(naphtho[2,3-d]imidazol-1-ylmethyl)phenyl)methane, L1 bis(4-(benzimidazol-1-ylmethyl)phenyl)methane, L2 or bis(4-(2-…
Number of citations: 14 pubs.rsc.org
HF Grützmacher, W Husemann - Tetrahedron, 1987 - Elsevier
The syntheses of new dithia[3.1.3.1]paracyclophanes and [2.1.2.1] paracyclophanes are presented and their NMR spectroscopic properties are described. The possibility to synthesize …
Number of citations: 11 www.sciencedirect.com
X Pan - 2007 - search.proquest.com
Making unidirectional molecular motors is a very inspiring topic for scientists since control of molecule-level movements is difficult and rewarding. Unidirectional molecular motors driven …
Number of citations: 3 search.proquest.com
T Portada, M Roje, Z Raza, V Čaplar, M Žinić, V Šunjić - 2007 - Wiley Online Library
The design and synthesis of 18 chiral macrocycles with built in C 2 ‐symmetric bis(oxazoline) units is described and the catalytic properties of their copper(I) complexes in …
M Bhol, B Shankar, M Sathiyendiran - Inorganic Chemistry, 2022 - ACS Publications
A family of neutral, heteroleptic, dinuclear M 2 LL′-type pentagonal toroid-shaped metallomacrocycles (1–8) were synthesized using flexible ditopic N donors (L n = L 1 –L 2 ), rigid bis-…
Number of citations: 4 pubs.acs.org
M Cametti, A Dalla Cort, L Mandolini… - New Journal of …, 2008 - pubs.rsc.org
The design and synthesis of a novel fluoride receptor that uses a salen-complexed Lewis acidic uranyl center as the sole binding site is reported here. This receptor binds fluoride …
Number of citations: 51 pubs.rsc.org

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